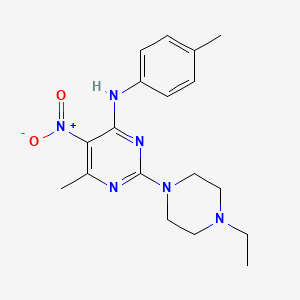

2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine, also known as ETP-46464, is a small molecule compound that has been synthesized for research purposes. The compound has shown promising results in various scientific studies, particularly in the field of cancer research.

科学的研究の応用

Metabolism and Pharmacological Effects

Arylpiperazine derivatives, including compounds similar to 2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites significantly impact serotonin receptor-related effects in humans and animals, although their complete pharmacological profiles require further exploration. The extensive tissue distribution, including the brain, highlights their potential in targeting central nervous system disorders. The variability in metabolite-to-parent drug ratios among individuals underscores the need for personalized dosing strategies in clinical applications (Caccia, 2007).

Anti-inflammatory and Pharmacological Activities of Pyrimidines

Pyrimidines, including structures similar to the subject compound, exhibit a wide range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, and notably, anti-inflammatory activities. Recent developments in the synthesis and investigation of pyrimidine derivatives have shown their potential in inhibiting the expression and activities of various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests a promising avenue for developing new anti-inflammatory agents with minimal toxicity. The detailed structure–activity relationships (SARs) provided in the literature further guide the synthesis of novel pyrimidine analogs with enhanced pharmacological profiles (Rashid et al., 2021).

Reduction of Toxic Substances in Food

The role of lactic acid bacteria (LAB) in reducing toxic substances in food has been extensively studied. Similar compounds to 2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine, when present in food, could potentially be mitigated in their toxic effects through the application of LAB. LAB can decrease harmful substances through mechanisms such as adsorption or degradation, reducing precursor compounds, and antioxidant properties. Furthermore, LAB's ability to suppress the growth of amino acid decarboxylase-positive bacteria reduces the accumulation of biogenic amines and N-nitrosamines, improving food safety and potentially mitigating the risks associated with the presence of similar pyrimidine derivatives (Shao et al., 2021).

作用機序

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Compounds with similar structures often work via aromatic nucleophilic substitution .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to have antitumor and cytotoxic activity .

特性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-4-22-9-11-23(12-10-22)18-19-14(3)16(24(25)26)17(21-18)20-15-7-5-13(2)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFGSOFQGMREEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)

![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)